molecular formula C14H14O2 B562241 4-Benzyloxy-[7-13C]benzyl Alcohol CAS No. 680182-18-7

4-Benzyloxy-[7-13C]benzyl Alcohol

Cat. No.: B562241
CAS No.: 680182-18-7
M. Wt: 215.256
InChI Key: OEBIVOHKFYSBPE-DETAZLGJSA-N
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Description

4-Benzyloxy-[7-13C]benzyl Alcohol is a labeled compound used in various scientific research applications. It is a derivative of benzyl alcohol where the carbon at the 7th position is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-[7-13C]benzyl Alcohol typically involves the introduction of the carbon-13 isotope into the benzyl alcohol structure. One common method is through the use of labeled precursors in a series of organic reactions. For example, the Suzuki-Miyaura coupling reaction can be employed to introduce the labeled carbon into the benzyl alcohol framework . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistent production of the labeled compound .

Mechanism of Action

The mechanism of action of 4-Benzyloxy-[7-13C]benzyl Alcohol involves its incorporation into molecular structures where the carbon-13 isotope acts as a tracer. This allows researchers to study the molecular dynamics and interactions using NMR spectroscopy. The labeled carbon provides a distinct signal that can be tracked through various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-[7-13C]benzyl Alcohol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical techniques like NMR spectroscopy. The carbon-13 isotope enhances the sensitivity and resolution of the analysis, making it a valuable tool in research .

Properties

IUPAC Name

(4-phenylmethoxyphenyl)(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBIVOHKFYSBPE-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661805
Record name [4-(Benzyloxy)phenyl](~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680182-18-7
Record name [4-(Benzyloxy)phenyl](~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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